Similar to TEMPO, Tempo carboxylic acid possesses radical scavenging properties. This makes it valuable in studying free radical reactions and their impact on various systems. Researchers can use it to trap free radicals, preventing them from causing damage or initiating unwanted reactions. This application is particularly relevant in understanding and potentially mitigating oxidative stress in biological systems [].
Magnetic resonance imaging (MRI) is a widely used technique for investigating the structure and function of tissues. Tempo carboxylic acid, due to its unique properties, can be utilized as a contrast agent in MRI. The paramagnetic nature of the nitroxide group in the molecule alters the relaxation rates of nearby water protons, enhancing image contrast and allowing researchers to probe specific regions of interest within the sample [].
Spin labeling is a technique used to study the structure, dynamics, and interactions of biomolecules. Tempo carboxylic acid can be attached to biomolecules through its carboxylic acid group, functioning as a spin label. The stable nitroxide radical then serves as a probe, allowing researchers to track the molecule's movement and interactions with other molecules using electron spin resonance (ESR) spectroscopy [].
Tempo carboxylic acid, derived from the stable nitroxyl radical 2,2,6,6-tetramethylpiperidinyloxy (TEMPO), is a significant compound in organic chemistry. TEMPO itself is characterized by its unique structure, which includes a stable radical formed by the delocalization of electrons across the nitrogen-oxygen bond. This stability is enhanced by four adjacent methyl groups that provide steric protection, making TEMPO a versatile reagent for various
The primary mechanism of action of TCA is attributed to its free radical scavenging ability. The unpaired electron in the nitroxide group can readily react with other free radicals, neutralizing their reactivity and preventing them from damaging biomolecules [].
The paramagnetic nature of the nitroxide group (due to the unpaired electron) allows TCA to act as a contrast agent in Magnetic Resonance Imaging (MRI). The presence of the contrast agent alters the relaxation times of surrounding water molecules, enhancing the contrast between different tissues in MRI scans [].
By attaching TCA to a biomolecule of interest, scientists can utilize its electron paramagnetic resonance (EPR) properties to study the local environment and dynamics of the biomolecule. The unpaired electron acts as a microscopic probe, providing information about the surrounding molecular interactions [].
Tempo carboxylic acid is primarily involved in oxidation reactions. Notably, it catalyzes the oxidation of primary alcohols to aldehydes and further to carboxylic acids using various oxidants such as sodium hypochlorite or sodium chlorite. The mechanism involves the formation of an N-oxoammonium salt intermediate, which facilitates the transfer of oxygen to the substrate .
Key reactions include:
While TEMPO itself is not primarily known for biological activity, its derivatives have been studied for potential applications in biological systems. TEMPO can act as a radical marker in electron spin resonance spectroscopy, allowing researchers to explore radical processes in biological contexts. Furthermore, its stable radical nature has implications in studying oxidative stress and related biochemical pathways
The synthesis of tempo carboxylic acid typically involves the oxidation of primary alcohols using TEMPO as a catalyst. Common methods include: Tempo carboxylic acid has several applications in organic synthesis and materials science: Research on tempo carboxylic acid often focuses on its interactions with different substrates during oxidation reactions. Studies have shown that the presence of sterically hindered groups can affect the reactivity of substrates towards oxidation by TEMPO. Additionally, investigations into its interactions with various metal catalysts have revealed synergistic effects that enhance catalytic performance in oxidative transformations . Tempo carboxylic acid shares similarities with several other compounds characterized by nitroxyl radicals or related functionalities. Here are some notable comparisons: Tempo carboxylic acid stands out due to its stability and effectiveness as an oxidation catalyst, making it a preferred choice in many organic synthesis applications. The synthesis of 4-carboxy-2,2,6,6-tetramethylpiperidine 1-oxyl (tempo carboxylic acid) begins with 2,2,6,6-tetramethylpiperidine precursors through well-established radical formation pathways [6]. The initial step involves the preparation of 2,2,6,6-tetramethylpiperidine-4-carboxylic acid, which serves as the diamagnetic precursor to the target nitroxide radical . This synthesis typically employs reductive amination or condensation reactions, with modifications including reductive amination of 4-oxo-2,2,6,6-tetramethylpiperidine using sodium borohydride in the presence of dimethylammonium hydrochloride . The radical formation process involves the oxidation of the diamagnetic piperidine precursor to generate the stable nitroxide radical [6] [33]. The stability of tempo carboxylic acid can be attributed to the delocalization of the radical electron to form a two-center three-electron nitrogen-oxygen bond, similar to the stability observed in nitric oxide and nitrogen dioxide [6]. Additional stability is provided by the steric protection from the four methyl groups adjacent to the aminoxyl group, which serve as inert substituents and prevent hydrogen abstraction reactions that would destabilize the radical [6]. The synthetic route commonly employs bromination of 2,2,6,6-tetramethyl-4-piperidone followed by Favorskii rearrangement with aqueous ammonia to produce the corresponding amide intermediate [31]. Subsequent oxidation with hydrogen peroxide in the presence of catalytic sodium tungstate and ethylenediaminetetraacetic acid yields the desired nitroxide radical in good yields [31]. The reaction conditions often require specific temperatures and controlled pH environments to ensure high yield and purity of the final product . The oxidation of piperidine precursors to form tempo carboxylic acid follows established protocols that have been optimized for nitroxide radical formation [36]. The most commonly employed oxidation system utilizes hydrogen peroxide as the primary oxidant in combination with catalytic amounts of sodium tungstate [31]. This metal-catalyzed oxidation proceeds under mild conditions and demonstrates excellent functional group tolerance [31]. Alternative oxidation protocols include the use of meta-chloroperbenzoic acid in water-organic solvent two-phase systems with buffered aqueous phases at pH values ranging from 5 to 12 [14]. This approach significantly reduces manufacturing costs while generating easily removable effluents [14]. The oxidation process can be monitored through the characteristic color change from yellow to orange-red, indicating the formation of the nitroxide radical [14]. Electrochemical oxidation represents another viable approach for tempo carboxylic acid synthesis [36]. Voltammetric studies reveal that the oxidation of the hydroxylamine precursor to the nitroxide radical exhibits characteristic anodic peaks corresponding to one-electron oxidation processes [36]. The cyclic voltammogram of tempo carboxylic acid displays an anodic peak corresponding to the oxidation to the oxoammonium species and a cathodic peak for the reverse reduction process [36]. Industrial-scale oxidation protocols employ continuous monitoring systems to maintain optimal temperature, pH, and reactant concentrations [14]. The reaction typically requires elevated temperatures around 80 degrees Celsius for extended periods to drive the oxidation to completion [14]. Quality control measures are implemented throughout the process to ensure consistent purity and yield of the final nitroxide radical product [14]. The purification of tempo carboxylic acid requires specialized techniques that account for the unique properties of nitroxide radicals [13] [14]. Traditional column chromatography using silica gel serves as the primary purification method, though it requires careful optimization of elution conditions to prevent radical decomposition [14]. The purification process typically involves the use of large volumes of elution solvent to achieve adequate separation [14]. Recrystallization techniques have been developed specifically for nitroxide radical purification [13]. The process involves dissolution of the crude product in appropriate solvents followed by controlled crystallization to yield pure tempo carboxylic acid [13]. The choice of recrystallization solvent is critical, with polar aprotic solvents such as dimethylformamide and tetrahydrofuran showing favorable results for stabilizing intermediates during the purification process . Acid-base treatment represents an alternative purification strategy that exploits the carboxylic acid functionality [14]. The crude reaction product undergoes treatment with hydrochloric acid to form the hydrochloride salt, followed by extraction with methylene chloride to remove organic impurities [14]. The aqueous phase containing the aminopiperidine hydrochloride is then rebasified with saturated potassium bicarbonate solution to neutral pH, and the free base is extracted with dichloromethane [14]. Advanced purification techniques include liquid-liquid extraction using biphasic solvent systems [14]. The organic phase containing the purified product is isolated, washed with water, and concentrated under reduced pressure to yield the final product [14]. Ion-exchange chromatography has also been employed for high-purity isolation, particularly when removing unreacted starting materials and side products . Electron paramagnetic resonance spectroscopy serves as the primary analytical tool for characterizing tempo carboxylic acid due to its paramagnetic nature [17] [18]. The electron paramagnetic resonance spectrum of tempo carboxylic acid exhibits characteristic features that arise from the unpaired electron on the nitroxide group [20]. The spectrum typically displays a three-line pattern with hyperfine splitting constants reflecting the interaction between the unpaired electron and the nitrogen nucleus [18]. The g-factor values for tempo carboxylic acid have been determined through detailed spectroscopic analysis [20]. The compound exhibits axial symmetry in its electron paramagnetic resonance parameters, with g-tensor values of gxx = 2.0088, gyy = 2.0062, and gzz = 2.0022 [20]. The hyperfine coupling constants show corresponding values of Axx = 0.76 millitesla, Ayy = 0.60 millitesla, and Azz = 3.18 millitesla [20]. Temperature-dependent electron paramagnetic resonance studies reveal important information about molecular dynamics and conformational preferences [20]. The narrowing of the isotropic electron paramagnetic resonance absorption line is observed with temperature increases from 103 Kelvin to room temperature [44]. This line shape behavior indicates a type of one-dimensional spin diffusion similar to that observed in related tempo derivatives [44]. The electron paramagnetic resonance spectrum provides quantitative information about the electronic communication in tempo carboxylic acid systems [20]. The type and protonation state of the carboxylic acid substituent linked to the tempo structure influences the affinity of the paramagnetic group for various molecular environments [20]. Neutral radical species favor stronger association and inclusion of the nitroxide group into molecular cavities [20]. Fourier-transform infrared spectroscopy provides crucial information about the functional groups present in tempo carboxylic acid [23] [38]. The carboxyl group exhibits two characteristic infrared stretching absorptions that change markedly with hydrogen bonding [23]. The oxygen-hydrogen stretching absorption for hydrogen-bonded dimers appears as a very strong and broad band extending from 2500 to 3300 wavenumbers [23]. The carbonyl stretching frequency of the carboxylic acid group appears near 1710 wavenumbers in the dimeric state but increases by 25 wavenumbers or more in the monomeric state [23]. This shift provides valuable information about the hydrogen bonding state of the carboxylic acid functionality [23]. The smaller peaks appearing near 2655 and 2560 wavenumbers are characteristic of the hydrogen-bonded dimer formation [23]. Fourier-transform infrared spectroscopy reveals additional vibrational modes characteristic of the tempo backbone structure [21]. The tetramethylpiperidine ring system exhibits specific carbon-hydrogen stretching peaks that may be observed extending beyond the oxygen-hydrogen envelope at 2990, 2950, and 2870 wavenumbers [23]. These peaks provide structural confirmation of the methyl substituents on the piperidine ring [21]. The nitroxide group contributes distinct vibrational signatures in the fourier-transform infrared spectrum [40]. Temperature-dependent fourier-transform infrared studies have been employed to investigate the conformational changes and hydrogen bonding cooperativity in tempo-containing systems [40]. Two-dimensional correlation spectroscopy analysis of temperature-dependent fourier-transform infrared spectra provides detailed information about the vibrational modes and their temperature dependencies [40]. Nuclear magnetic resonance spectroscopy of tempo carboxylic acid presents unique challenges due to the paramagnetic nature of the nitroxide radical [21] [22]. The presence of the unpaired electron causes significant line broadening and chemical shift perturbations that affect both proton and carbon-13 nuclear magnetic resonance spectra [17]. To overcome these limitations, chemical reduction of the nitroxide radical to the corresponding hydroxylamine is often employed prior to nuclear magnetic resonance analysis [21]. The reduction of tempo carboxylic acid using phenylhydrazine allows for conventional nuclear magnetic resonance characterization [21]. Following reduction, proton nuclear magnetic resonance spectroscopy reveals the characteristic methyl group signals of the tetramethylpiperidine backbone [22]. The carboxylic acid proton appears as a broad singlet in the 10-12 parts per million region, which is distinctive for carboxylic acids [23]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the tempo carboxylic acid framework [21]. The spectrum reveals signals corresponding to the quaternary carbon centers bearing the methyl groups, the carbon atoms of the piperidine ring, and the carboxylic acid carbon [21]. Chemical shift assignments can be made based on characteristic patterns observed for related piperidine derivatives [22]. Advanced nuclear magnetic resonance techniques have been developed to study tempo carboxylic acid in its paramagnetic state [22]. Paramagnetic nuclear magnetic resonance methods exploit the electron-nuclear interactions to obtain structural and dynamic information [22]. The concentration of the paramagnetic component can be established by comparing integrals of proton signals before and after reduction of the radical [22]. Mass spectrometry of tempo carboxylic acid reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [25] [27]. The molecular ion peak appears at mass-to-charge ratio 200, corresponding to the molecular formula C10H18NO3 [7]. Electrospray ionization mass spectrometry typically shows the formation of multiple ion species including the molecular ion, protonated molecular ion, and various fragmentation products [27]. The fragmentation pattern of tempo carboxylic acid is initiated by the loss of the carboxylic acid functionality, yielding fragments characteristic of the tempo backbone [25]. Tandem mass spectrometry studies reveal that the 4-substituted tempo compounds undergo fragmentation at the 4-position through hydrogen abstraction mechanisms [25]. This process leads to the formation of 4-oxo-tempo as a major fragmentation product [25]. The ionization behavior of tempo carboxylic acid depends on the molecular weight and substitution pattern [27]. For compounds larger than 1000 daltons, only the protonated molecular ion is typically detected, while smaller derivatives show both molecular ion and protonated molecular ion peaks [27]. The presence of the nitroxide radical can be confirmed through the detection of characteristic odd-electron ion species [27]. Advanced mass spectrometric techniques include radical-directed dissociation methods that provide detailed structural information [41]. The tempo carboxylic acid can be derivatized with specific reagents that facilitate radical-directed dissociation upon collision-induced fragmentation [41]. This approach allows for precise localization of structural features and confirmation of the carboxylic acid substitution pattern [41]. Irritant
Radical Synthesis Pathways from Piperidine Precursors
Oxidation Protocols for Carboxylic Acid Functionalization
Purification Techniques for Nitroxide Radical Isolation
Advanced Spectroscopic Characterization
Electron Paramagnetic Resonance (EPR) Spectral Signatures
Fourier-Transform Infrared (FTIR) Vibrational Analysis
Nuclear Magnetic Resonance (NMR) Structural Elucidation
Mass Spectrometric Fragmentation Patterns
Spectroscopic Method Key Diagnostic Features Characteristic Values Electron Paramagnetic Resonance g-tensor components gxx = 2.0088, gyy = 2.0062, gzz = 2.0022 [20] Electron Paramagnetic Resonance Hyperfine coupling constants Axx = 0.76 mT, Ayy = 0.60 mT, Azz = 3.18 mT [20] Fourier-Transform Infrared Carboxyl O-H stretch 2500-3300 cm⁻¹ [23] Fourier-Transform Infrared Carbonyl stretch (dimer) ~1710 cm⁻¹ [23] Mass Spectrometry Molecular ion m/z 200 [7] Nuclear Magnetic Resonance Carboxylic acid proton 10-12 ppm [23]
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H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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